REACTION_CXSMILES
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[CH3:1][N:2]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[C:3]1[C:11]([O:13]CC)=O.[CH3:16][NH2:17]>>[CH3:1][N:2]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[C:3]1[C:11]([NH:17][CH3:16])=[O:13]
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Name
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|
Quantity
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4.06 g
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Type
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reactant
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Smiles
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CN1C(=CC2=CC=CC=C12)C(=O)OCC
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Name
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|
Quantity
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50 mL
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Type
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reactant
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Smiles
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CN
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Control Type
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UNSPECIFIED
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Setpoint
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80 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction was cooled
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Type
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FILTRATION
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Details
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the title compound (2.4 g, 64%) was collected by filtration as a colorless solid
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Name
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Type
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|
Smiles
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CN1C(=CC2=CC=CC=C12)C(=O)NC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |